6-Methyl-2(3-oxobenzo(b)thien-2(3H)-ylidene)benzo(b)thiophen-3(2H)-one
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Overview
Description
6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is a complex organic compound belonging to the class of benzo[b]thiophenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of heteroarenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach involves the use of sodium sulfide and an alkylating agent containing a methylene active component .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .
Scientific Research Applications
6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit STING-agonistic activity.
Benzo[b]thieno[2,3-d]thiophenes: These derivatives are used in organic electronics and have similar electronic properties.
Uniqueness
6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .
Properties
CAS No. |
53633-35-5 |
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Molecular Formula |
C17H10O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2Z)-6-methyl-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H10O2S2/c1-9-6-7-11-13(8-9)21-17(15(11)19)16-14(18)10-4-2-3-5-12(10)20-16/h2-8H,1H3/b17-16- |
InChI Key |
GWJBKRMAUGITRP-MSUUIHNZSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4S3)/S2 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 |
Origin of Product |
United States |
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